1-Benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide 1-Benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Brand Name: Vulcanchem
CAS No.: 839689-35-9
VCID: VC0514598
InChI: InChI=1S/C15H16N4O2S/c1-10-17-18-15(22-10)16-14(21)12-7-13(20)19(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,16,18,21)
SMILES: CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3
Molecular Formula: C15H16N4O2S
Molecular Weight: 316.4g/mol

1-Benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

CAS No.: 839689-35-9

Main Products

VCID: VC0514598

Molecular Formula: C15H16N4O2S

Molecular Weight: 316.4g/mol

1-Benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide - 839689-35-9

CAS No. 839689-35-9
Product Name 1-Benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Molecular Formula C15H16N4O2S
Molecular Weight 316.4g/mol
IUPAC Name 1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C15H16N4O2S/c1-10-17-18-15(22-10)16-14(21)12-7-13(20)19(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,16,18,21)
Standard InChIKey OPCFAERCOWQDNN-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3
Canonical SMILES CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3
Solubility 47.5 [ug/mL]
PubChem Compound 2993497
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator